molecular formula C8H10N2O2 B3258933 2,4-Dimethyl-3-nitroaniline CAS No. 31167-04-1

2,4-Dimethyl-3-nitroaniline

Cat. No. B3258933
CAS RN: 31167-04-1
M. Wt: 166.18 g/mol
InChI Key: MCRYBELDVGNCFW-UHFFFAOYSA-N
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Patent
US04704401

Procedure details

2,4-dimethyl-3-nitroaniline (105.6 g) is added to a reaction mixture containing 300 ml of H2SO4 and 300 ml of H2O. The reaction mixture is stirred at a temperature of 105°-108° C. for one half hour and then cooled to 0° C. A solution of sodium nitrite (52.6 g) in H2O (124 ml) is added dropwise. After addition is complete the reaction mixture is poured into a 50% aqueous H2SO4 solution (2,000 ml) and refluxed for one and one half hours. The reaction mixture is cooled over the weekend to ambient temperature, and filtered leaving a yellow and black solid which is washed with H2O, dried and boiled with hexanes (8 1). The hexane extract is concentrated and filtered to obtain 65.4 grams of a yellow solid, M.P. 99°-101° C.
Quantity
105.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
52.6 g
Type
reactant
Reaction Step Three
Name
Quantity
124 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[C:7]([CH3:12])[CH:6]=[CH:5][C:3]=1N.[OH:13]S(O)(=O)=O.N([O-])=O.[Na+]>O>[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[C:7]([CH3:12])[CH:6]=[CH:5][C:3]=1[OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
105.6 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1[N+](=O)[O-])C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
52.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
124 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at a temperature of 105°-108° C. for one half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one and one half hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled over the weekend to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
leaving a yellow and black solid which
WASH
Type
WASH
Details
is washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1[N+](=O)[O-])C)O
Measurements
Type Value Analysis
AMOUNT: MASS 65.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.